molecular formula C5H4BrIN2O B022230 5-Bromo-2-iodo-3-methoxypyrazine CAS No. 476622-89-6

5-Bromo-2-iodo-3-methoxypyrazine

Cat. No. B022230
CAS RN: 476622-89-6
M. Wt: 314.91 g/mol
InChI Key: NUOPFUYHRPYSNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-2-iodo-3-methoxypyrazine often involves halogenation, methoxylation, and other reactions to introduce or modify functional groups. For instance, the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in the presence of acetic acid produces a compound with an iodo substituent in position 2 of the pyridine ring, showcasing the type of synthetic route that may be applicable to 5-Bromo-2-iodo-3-methoxypyrazine (Bunker et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-iodo-3-methoxypyrazine is characterized by the presence of halogen atoms and methoxy groups that influence the chemical behavior and reactivity. The crystal structure of related compounds reveals intermolecular hydrogen bonds and other interactions that could be indicative of the behavior of 5-Bromo-2-iodo-3-methoxypyrazine in the solid state (Carter & Boer, 1972).

Chemical Reactions and Properties

Chemical reactions involving halogen-rich intermediates, such as 5-Bromo-2-iodo-3-methoxypyrazine, often utilize halogen dance reactions for the synthesis of highly substituted pyridines. These reactions demonstrate the versatility and reactivity of halogenated compounds in organic synthesis (Wu et al., 2022).

Scientific Research Applications

  • Synthesis of Anticancer Agents : A study described the successful synthesis of 5-bromopyridyl-2-magnesium chloride, a key intermediate in the preparation of Lonafarnib, a potent anticancer agent. This synthesis utilized an iodo-magnesium exchange reaction, highlighting a potential application of related compounds in cancer treatment research (Song et al., 2004).

  • Potential Antipsychotic Agents : Research on 5-substituted N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides, which may be structurally related, showed potent antidopaminergic properties, suggesting their potential as new antipsychotic agents (Högberg et al., 1990).

  • Synthesis of Biheterocycles : A study demonstrated an efficient synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles using 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor. This indicates potential applications in organic synthesis and pharmaceutical research (Aquino et al., 2017).

  • Analysis of Wine Aroma and Off-Flavor Compounds : Research has been conducted on the structural isomers of dimethyl methoxypyrazines, including their identification and separation. These compounds have implications for wine aroma and the study of off-flavor compounds in cork and ladybugs (Slabizki et al., 2014).

  • Inhibitory Activity against HIV-1 : A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, similar in structure, showed potent inhibitory activity against HIV-1, suggesting potential applications in antiviral research (Hocková et al., 2003).

Safety and Hazards

5-Bromo-2-iodo-3-methoxypyrazine is not for medicinal, household, or other uses . It is advised to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be a transition metal catalyst involved in carbon–carbon bond formation .

Mode of Action

5-Bromo-2-iodo-3-methoxypyrazine likely interacts with its targets through a process similar to the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific context of its use.

Result of Action

The molecular and cellular effects of 5-Bromo-2-iodo-3-methoxypyrazine’s action would largely depend on the specific context of its use, particularly the nature of the transition metal catalyst and the other reactants involved in the Suzuki–Miyaura cross-coupling reaction . The result of this reaction is the formation of a new carbon–carbon bond , which could lead to the synthesis of a wide variety of complex organic compounds.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-iodo-3-methoxypyrazine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of certain functional groups, the pH, temperature, and the nature of the solvent could all potentially influence the action of 5-Bromo-2-iodo-3-methoxypyrazine.

properties

IUPAC Name

5-bromo-2-iodo-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOPFUYHRPYSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457072
Record name 5-BROMO-2-IODO-3-METHOXYPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodo-3-methoxypyrazine

CAS RN

476622-89-6
Record name 5-BROMO-2-IODO-3-METHOXYPYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-iodo-3-methoxypyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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